Trihydroxysilane

Description

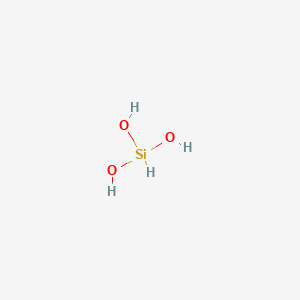

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

H4O3Si |

|---|---|

Molecular Weight |

80.115 g/mol |

IUPAC Name |

trihydroxysilane |

InChI |

InChI=1S/H4O3Si/c1-4(2)3/h1-4H |

InChI Key |

DAHWFTWPSFSFMS-UHFFFAOYSA-N |

Canonical SMILES |

O[SiH](O)O |

Related CAS |

182889-73-2 |

Origin of Product |

United States |

Synthetic Methodologies for Trihydroxysilane and Its Derivatives

Hydrolytic Pathways of Organosilicon Precursors

Hydrolysis of organosilicon compounds is a fundamental route to generating silanol (B1196071) species, including trihydroxysilane intermediates. This process typically involves the reaction of a silane (B1218182) with water, often in the presence of catalysts.

Hydrolysis of Trihalosilanes (RSiX₃)

The hydrolysis of trihalosilanes (RSiX₃, where X is a halogen like Cl) is considered a primary step in the synthesis of silsesquioxanes, with the initial formation of this compound (RSi(OH)₃) iastate.eduiastate.edu. This reaction proceeds in a stepwise manner, where halogen atoms are sequentially replaced by hydroxyl groups iastate.edu.

RSiX₃ + H₂O → RSiX₂(OH) + HX RSiX₂(OH) + H₂O → RSiX(OH)₂ + HX RSiX(OH)₂ + H₂O → RSi(OH)₃ + HX

Hydrolysis of Trialkoxysilanes (RSi(OR')₃)

Trialkoxysilanes (RSi(OR')₃) also undergo hydrolysis to form silanol-containing species, including trihydroxysilanes. This process involves the cleavage of Si-OR' bonds and the formation of Si-OH bonds gelest.comresearchgate.net. The hydrolysis of alkoxysilanes is a key step in sol-gel processes and the formation of silane coupling agents gelest.comresearchgate.netpageplace.de.

RSi(OR')₃ + H₂O → RSi(OR')₂(OH) + R'OH RSi(OR')₂(OH) + H₂O → RSi(OR')(OH)₂ + R'OH RSi(OR')(OH)₂ + H₂O → RSi(OH)₃ + R'OH

Similar to trihalosilanes, the hydrolysis of trialkoxysilanes is a stepwise reaction. The rate of hydrolysis is influenced by the structure of the alkoxy group (OR') and the organic substituent (R) pageplace.de. For instance, replacing chloride leaving groups with methoxy (B1213986) groups in the initial hydrolysis step has been investigated, and HSi(OMe)₃ was found to have a smaller energy barrier compared to some trihalosilanes iastate.edu. The hydrolysis of trialkoxysilanes is generally slower than that of trichlorosilanes iastate.edu.

Catalytic Effects on Hydrolysis Kinetics (e.g., Acidic/Basic Media, Water Concentration)

The kinetics of silane hydrolysis are significantly influenced by catalysts, water concentration, and temperature dakenchem.comresearchgate.netnih.govadhesivesmag.com. Both acidic and basic conditions can catalyze the hydrolysis of organosilanes researchgate.netnih.govadhesivesmag.com.

In acidic media, the reaction is often catalyzed by protons, which can protonate the oxygen of the alkoxy group, making the silicon atom more susceptible to nucleophilic attack by water adhesivesmag.com. The hydrolysis rate in acidic media can be first order with respect to the silane and have a Hammett ρ of -1.42 when catalyzed by sulfuric acid, consistent with a mechanism involving a positive intermediate researchgate.net.

In alkaline media, nucleophilic attack by hydroxide (B78521) anions or deprotonated silanol groups on the silicon atom is a common mechanism researchgate.netnih.gov. This often proceeds via an S₂-Si mechanism involving pentacoordinate or hexavalent intermediates/transition states researchgate.netnih.gov. The rate of hydrolysis in alkaline media is affected by steric and inductive factors of the organic group nih.gov.

Various other catalysts have been shown to accelerate hydrolysis reactions, including metal acetylacetonates (B15086760) and alkyl tin esters like dibutyltin (B87310) dilaurate (DBTDL) and dibutyltin diacetate researchgate.net. Cationic oxorhenium(V) complexes have also been reported to catalyze the oxidative dehydrogenation of organosilanes with water to yield silanols rsc.org.

The concentration of water is a major factor affecting the reaction speed; increasing water concentration generally speeds up the process as more water molecules interact with the silane dakenchem.com. Temperature also plays a role by providing energy for bond breaking and formation dakenchem.com.

The reaction order with respect to water can vary depending on the solvent and catalyst used, ranging from 0.8 to 4.4 pageplace.denih.gov. The hydrolysis reaction is often first or pseudo-first order with respect to the alkoxysilane pageplace.denih.gov.

Table 1 summarizes some factors influencing hydrolysis kinetics:

| Factor | Effect on Hydrolysis Rate | Notes |

| Acidic Catalyst | Generally accelerates hydrolysis | Can involve protonation of alkoxy group adhesivesmag.com. Reaction order can be first order in acid researchgate.net. |

| Basic Catalyst | Generally accelerates hydrolysis | Involves nucleophilic attack on Si researchgate.netnih.gov. Proceeds via S₂-Si mechanism researchgate.netnih.gov. |

| Water Concentration | Increasing concentration increases rate | More water molecules available for reaction dakenchem.com. Reaction order varies pageplace.denih.gov. |

| Temperature | Increasing temperature increases rate | Provides energy for bond breaking/formation dakenchem.com. |

| Organic Substituent (R) | Significant influence, varies with mechanism and conditions | Affects steric and inductive factors iastate.edunih.gov. |

| Leaving Group (X or OR') | Influences reaction rate | Halides generally hydrolyze faster than alkoxy groups iastate.edu. |

| Other Catalysts | Can accelerate reaction rates | Examples include metal acetylacetonates, alkyl tin esters, oxorhenium(V) complexes researchgate.netrsc.org. |

Formation of this compound Intermediates from Diverse Organosilanes

This compound species are frequently formed as transient intermediates in the hydrolysis of various organosilanes containing three hydrolyzable groups attached to a silicon atom. For instance, in the formation of self-assembled monolayers (SAMs) on hydroxylated surfaces like silica (B1680970), trialkoxysilanes or trichlorosilanes are hydrolyzed to form this compound intermediates (RSi(OH)₃). These silanol groups then react with the surface hydroxyl groups and undergo condensation reactions with neighboring silanol molecules to form a polysiloxane network whiterose.ac.ukresearchgate.net.

Examples include the formation of (3-mercaptopropyl)this compound from the prehydrolysis of (3-mercaptopropyl)triethoxysilane groups grafted on a gold surface, which makes the surface hydrophilic ulb.ac.be. The hydrolysis of tri-functional silanes in the presence of specific acids can also yield derivatives like 3-(Trihydroxysilyl)propanesulfonic acid smolecule.com. Hydroxyalkyl terminated trialkoxysilanes have been synthesized and can be partially hydrolyzed in water to form siloxane oligomers researchgate.net.

Proton NMR spectroscopy has been used to identify silanol intermediates during the hydrolysis of silanes like γ-glycidoxypropyltrimethoxysilane (GPS), confirming the stepwise nature of the hydrolysis reaction researchgate.net.

Gas-Phase Formation Mechanisms

While hydrolytic pathways in condensed phases are the most common routes to this compound, gas-phase mechanisms involving silicon-containing ions have also been explored, particularly in the context of astrophysical environments.

Generation from Silicon-Containing Cations (e.g., SiOH⁺)

Gas-phase reactions involving atomic silicon cations (Si⁺) and other silicon-containing ions can lead to the formation of species that may potentially neutralize to yield this compound. The silylene cation SiOH⁺ is a key intermediate in some of these processes yorku.cayorku.caacs.org.

SiOH⁺ can be formed from the reaction of ground-state silicon ions (Si⁺) with molecules containing hydroxyl groups, such as water (H₂O), methanol (B129727) (CH₃OH), ethanol (B145695) (C₂H₅OH), formic acid (HCOOH), and acetic acid (CH₃COOH) yorku.cayorku.ca. For example, Si⁺ reacts rapidly with H₂O to form SiOH⁺ and H yorku.cayorku.ca. SiOH⁺ can also be formed from the reaction of SiO⁺ with H₂ yorku.caarxiv.org.

Si⁺ + H₂O → SiOH⁺ + H yorku.cayorku.ca SiO⁺ + H₂ → SiOH⁺ + H yorku.caarxiv.org

Further reactions of SiOH⁺ with molecules containing hydroxyl groups can lead to the formation of more complex silicon-containing ions. For instance, reactions of SiOH⁺ with H₂O, C₂H₅OH, and HCOOH can predominantly produce SiH₃O₂⁺ yorku.canasa.gov. Reaction sequences involving Si⁺ with methanol, ethanol, and formic acid have been postulated to lead to the formation of fully saturated cations like HSi(OCH₃)₃H⁺, HSi(OC₂H₅)₃H⁺, and HSi(OH)₃H⁺ yorku.canasa.gov. These protonated species, such as HSi(OH)₃H⁺, may potentially neutralize by proton transfer or recombination with electrons in the gas phase to generate neutral this compound (HSi(OH)₃) yorku.canasa.gov.

Table 2: Gas-Phase Ion Reactions Leading to Potential this compound Precursors

| Reactants | Product Ion(s) | Potential Neutral Product Upon Neutralization | Source(s) |

| Si⁺ + H₂O | SiOH⁺ + H | - | yorku.cayorku.ca |

| SiO⁺ + H₂ | SiOH⁺ + H | - | yorku.caarxiv.org |

| SiOH⁺ + H₂O | SiH₃O₂⁺ | Silanoic acid (SiH₃O₂H) | yorku.canasa.gov |

| Si⁺ + HCOOH | SiH₅O₃⁺, SiCH₃O₃⁺ | HSi(OH)₃H⁺, HSi(OCHO)OH⁺ | yorku.canasa.gov |

| Si⁺ + CH₃OH | HSi(OCH₃)₃H⁺ | Trimethoxysilane (B1233946) (HSi(OCH₃)₃) | yorku.canasa.gov |

| Si⁺ + C₂H₅OH | HSi(OC₂H₅)₃H⁺ | Triethoxysilane (B36694) (HSi(OC₂H₅)₃) | yorku.canasa.gov |

| Si⁺ + HCOOH (postulated sequence) | HSi(OH)₃H⁺ | This compound (HSi(OH)₃) | yorku.canasa.gov |

While the direct detection and isolation of neutral this compound from these gas-phase ion-molecule reactions are challenging, the formation of protonated this compound (HSi(OH)₃H⁺) suggests a plausible pathway for its generation in certain gas-phase environments where subsequent neutralization can occur yorku.canasa.gov.

Postulated Neutralization Pathways Leading to this compound Formation

The formation of this compound species can occur through various routes, including postulated neutralization pathways. In unconventional environments, such as those studied in gas-phase ion-molecule reactions relevant to astrochemistry, reaction sequences initiated by atomic silicon ions (Si⁺) with hydroxyl-containing molecules can lead to the formation of protonated silanetriol ions, such as HSi(OH)₃H⁺. fishersci.de, wikipedia.org These ions are postulated to potentially undergo neutralization through processes like proton transfer or electron/ion recombination, which could generate neutral this compound. fishersci.de, wikipedia.org While these pathways are significant in understanding the potential formation of silicon-bearing molecules in ionized environments, they represent a distinct mechanism compared to typical laboratory-scale synthesis.

In more conventional synthetic contexts, trihydroxysilanes are frequently generated through the hydrolysis of corresponding silicon precursors, such as trihalosilanes (RSiX₃) or trialkoxysilanes (RSi(OR')₃). The hydrolysis of trihalosilanes, particularly trichlorosilanes (RSiCl₃), is a common method for preparing silanetriols. sigmaaldrich.com, fishersci.co.uk, wikipedia.org This reaction releases acidic byproducts (e.g., HCl from RSiCl₃ hydrolysis), and the presence of a base or other acid acceptor is crucial to neutralize these acidic species and facilitate the formation and stability of the silanetriol product, preventing acid-catalyzed condensation. fishersci.co.uk, wikipedia.org For instance, the controlled hydrolysis of [C₅H₄(SiMe₃)]SiCl₃ has been successfully achieved using aniline (B41778) as an HCl acceptor, leading to the formation of the corresponding silanetriol [C₅H₄(SiMe₃)]Si(OH)₃. fishersci.co.uk, wikipedia.org This neutralization of the acidic byproduct is a key aspect of these hydrolytic routes, effectively driving the reaction towards silanetriol formation and mitigating undesired side reactions like condensation.

Advanced Synthetic Approaches to Functionalized Trihydroxysilanes

Advanced synthetic strategies for preparing functionalized trihydroxysilanes and their precursors often involve organometallic reagents and transition metal catalysis, allowing for precise control over the introduction of diverse organic substituents onto the silicon center.

Grignard and Organolithium Reagent Mediated Routes to Aryl(trialkoxy)silanes as Precursors

A significant approach to obtaining functionalized trihydroxysilanes involves the synthesis of aryl(trialkoxy)silanes, which can serve as precursors that are subsequently hydrolyzed to the corresponding silanetriols. Grignard and organolithium reagents are widely utilized in the formation of the silicon-carbon bond in these precursors. General reaction conditions have been developed for the synthesis of aryl(trialkoxy)silanes through the reaction of aryl Grignard or lithium reagents with tetraalkyl orthosilicates (Si(OR')₄). sigmaaldrich.com, fishersci.fr, nih.gov, fishersci.ie, nih.gov, americanelements.com, nih.gov, sigmaaldrich.com, sigmaaldrich.com, nih.gov

This methodology typically involves the reaction of an arylmagnesium halide or an aryllithium species with an orthosilicate (B98303) like tetraethyl orthosilicate (Si(OEt)₄) or tetramethyl orthosilicate (Si(OMe)₄). sigmaaldrich.com, fishersci.fr, nih.gov, fishersci.ie, nih.gov, nih.gov, sigmaaldrich.com, sigmaaldrich.com, nih.gov Conducting these reactions at low temperatures is crucial to minimize the formation of undesirable di- and triarylated byproducts, leading predominantly to the desired monoaryl(trialkoxy)silanes. sigmaaldrich.com, fishersci.fr, nih.gov, fishersci.ie, nih.gov, sigmaaldrich.com, sigmaaldrich.com, nih.gov For example, optimal conditions for reactions involving aryl Grignard reagents often entail adding the Grignard reagent to an excess of the tetraalkyl orthosilicate (e.g., 3 equivalents) at low temperatures, such as -30 °C in tetrahydrofuran (B95107) (THF). sigmaaldrich.com, fishersci.fr, nih.gov, fishersci.ie, nih.gov, sigmaaldrich.com, sigmaaldrich.com Aryllithium species are typically silylated using a smaller excess of the orthosilicate (e.g., 1.5 equivalents) at even lower temperatures, around -78 °C in diethyl ether. sigmaaldrich.com, fishersci.fr, nih.gov, fishersci.ie, nih.gov, sigmaaldrich.com, sigmaaldrich.com

This method provides a versatile route to functionalized aryl(trialkoxy)silanes, which can then be hydrolyzed to produce aryl silanetriols (ArSi(OH)₃). The yields of these silylation reactions can vary depending on the specific aryl halide and conditions employed. For instance, the synthesis of trimethoxy(3-methylphenyl)silane via a Grignard route has been reported with a yield of 38%. nih.gov Silylation of certain heteroaromatic substrates has also been achieved in good yield using this methodology. sigmaaldrich.com

Transition Metal-Catalyzed Hydrosilylation Strategies (e.g., Iridium-Catalyzed Systems utilizing Protected Trihydroxysilanes)

Transition metal-catalyzed hydrosilylation offers another powerful strategy for the synthesis of functionalized silanes, including those that can serve as precursors to trihydroxysilanes. This method involves the addition of a Si-H bond across an unsaturated bond, such as an alkene or alkyne, catalyzed by transition metal complexes.,,,

Recent advancements in this area have demonstrated the utility of iridium-catalyzed hydrosilylation reactions utilizing protected trihydroxysilanes. Specifically, tris(trimethylsiloxy)silane (B155312) ((TMSO)₃SiH) has emerged as a valuable hydrosilane source in iridium-catalyzed systems.,,,,,,,, Catalysts such as [Ir(μ-Cl)(cod)]₂ (cod = 1,5-cyclooctadiene) have proven effective in promoting the hydrosilylation of various unsaturated substrates with (TMSO)₃SiH.,,,,,,,

The use of a sterically bulky protected silane like (TMSO)₃SiH can play a critical role in influencing the regioselectivity of the hydrosilylation reaction., For example, iridium-catalyzed Markovnikov hydrosilylation of terminal alkynes has been achieved with outstanding α-regioselectivity using (TMSO)₃SiH and [Ir(μ-Cl)(cod)]₂ as the catalyst. This protocol has demonstrated high efficiency and has been successfully applied in the late-stage hydrosilylation of various molecules. The resulting silylated products, containing the -Si(OSiMe₃)₃ group, can potentially be deprotected to reveal the silanetriol functionality.

Research findings indicate that iridium-catalyzed hydrosilylation with protected silanes can proceed in good to excellent yields. For instance, Markovnikov hydrosilylation of terminal alkynes using (TMSO)₃SiH catalyzed by [Ir(μ-Cl)(cod)]₂ has been reported to yield products in up to nearly quantitative yield. Hydrosilylation of internal alkynes using this system has also been explored, yielding mixtures of α- and β-(E)-vinylsilanes with a total yield of 85% in one reported case.

Table 1: Representative Yields in Aryl(trialkoxy)silane Synthesis via Organometallic Routes

| Aryl Halide Precursor | Organometallic Reagent | Orthosilicate | Conditions | Aryl(trialkoxy)silane Product | Reported Yield | Source |

| 3-Bromotoluene | Grignard | Si(OMe)₄ | -30 °C, THF | Trimethoxy(3-methylphenyl)silane | 38% | nih.gov |

| Ortho-, meta-, para-substituted bromoarenes | Grignard or Lithium | Si(OR')₄ | Low temperature (-30 °C or -78 °C), THF or Ether | Aryl(trialkoxy)silane | Predominantly monoaryl siloxanes | sigmaaldrich.com, fishersci.fr, nih.gov, fishersci.ie, sigmaaldrich.com |

| Certain heteroaromatic bromides | Grignard or Lithium | Si(OR')₄ | Low temperature | Heteroaryl(trialkoxy)silane | Good yield | sigmaaldrich.com |

Table 2: Representative Yields in Iridium-Catalyzed Hydrosilylation with (TMSO)₃SiH

| Unsaturated Substrate | Hydrosilane | Catalyst | Conditions | Hydrosilylation Product Type | Reported Yield | Source |

| Terminal Alkynes | (TMSO)₃SiH | [Ir(μ-Cl)(cod)]₂ | r.t., MeCN | Markovnikov vinylsilane | Up to nearly quantitative | |

| Internal Alkynes | (TMSO)₃SiH | [Ir(μ-Cl)(cod)]₂ | r.t., MeCN | α- and β-(E)-vinylsilanes | 85% (total) |

Reaction Mechanisms and Chemical Transformations Involving Trihydroxysilane

Condensation Polymerization Dynamics

The polymerization of trihydroxysilane proceeds via condensation reactions, where two silanol (B1196071) (Si-OH) groups react to form a siloxane (Si-O-Si) bridge, eliminating a molecule of water. nih.gov This fundamental process is repeated to build larger polymeric and network structures. The kinetics and pathways of these reactions are highly dependent on reaction conditions and the molecular environment.

The formation of polysiloxanes from this compound is a cornerstone of silicone chemistry. The process begins with the condensation of silanol groups to form siloxane bonds. nih.gov As this compound possesses three reactive sites, the polymerization does not lead to simple linear chains but rather to branched or cross-linked three-dimensional networks.

Water-producing condensation : ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O nih.gov

Alcohol-producing condensation (if residual alkoxy groups are present from the precursor): ≡Si-OR + HO-Si≡ → ≡Si-O-Si≡ + R-OH nih.gov

The initial phase of polymerization involves the self-condensation of this compound monomers to form dimers and other small oligomers. Theoretical studies show that hydrogen bonding plays a crucial role in stabilizing the transition state of this condensation, significantly lowering the energy barrier for the reaction to occur. acs.org

The formation of dimers from trisilanol precursors, such as those leading to Polyhedral Oligomeric Silsesquioxanes (POSS), has been shown to be an energetically favorable process. nih.gov For instance, the dimerization of certain trisilanol POSS precursors can result in a stability increase of over 20 kcal/mol compared to two separate monomers. nih.gov This strong thermodynamic driving force favors the initial oligomerization steps, which create the foundational building blocks for larger, more complex structures. These early-stage oligomers can consist of linear, branched, or small cyclic species.

As oligomers form from this compound, a kinetic competition arises between intermolecular condensation, which leads to chain extension and network growth, and intramolecular condensation, which results in the formation of cyclic species. dtic.mil Studies on model trisiloxane oligomers—the smallest oligomers capable of both chain extension and ring closure—reveal that intramolecular cyclization can be a fast and highly competitive process. dtic.mil

Table 1: Comparison of Intermolecular and Intramolecular Condensation

| Feature | Intermolecular Condensation | Intramolecular Condensation (Cyclization) |

| Reaction Type | Reaction between two separate molecules | Reaction between functional groups on the same molecule |

| Primary Product | Chain extension, branching, network formation | Cyclic siloxane species (e.g., trimers, tetramers) |

| Effect on M.W. | Increases average molecular weight | Does not increase average molecular weight of the system |

| Favored by | High concentrations of reactive species | Dilute solutions, flexible oligomer chains |

| Kinetic Role | Leads to gelation and network build-up | Can slow gelation by consuming reactive groups into stable rings dtic.mil |

The rate and selectivity of silanol condensation are significantly influenced by both steric and electronic factors, which are in turn affected by the reaction pH. nih.govunm.edu

Under acidic conditions , the reaction is initiated by the protonation of a silanol group, making the silicon atom more electrophilic and susceptible to attack by a neutral silanol. nih.govunm.edu

Electronic Factors : Electron-donating groups (like alkyls) attached to the silicon atom can stabilize the positively charged transition state, thereby increasing the reaction rate. unm.edu

Steric Factors : Larger, bulkier substituent groups can hinder the approach of the attacking nucleophile, slowing the condensation rate. nih.govunm.edu

Under basic conditions , the mechanism involves the deprotonation of a silanol to form a highly nucleophilic silanolate anion, which then attacks a neutral silicon atom. nih.govunm.edu

Electronic Factors : Electron-withdrawing groups (like hydroxyl or other siloxy groups) make the silicon atom more acidic and more susceptible to nucleophilic attack, thus increasing the reaction rate. unm.edu This leads to a situation where subsequent condensation steps can occur faster than the initial ones.

Steric Factors : Steric hindrance is also a major factor in base-catalyzed reactions, with larger groups impeding the nucleophilic attack and reducing the reaction rate. nih.gov Excessive surface functionalization can lead to steric hindrance that limits further reaction. acs.org

Table 2: Summary of Factors Influencing Silanol Condensation Rates

| Condition | Mechanism | Influence of Electronic Factors | Influence of Steric Factors |

| Acidic (Low pH) | Protonation of Si-OH, followed by nucleophilic attack from another Si-OH. nih.gov | Rate increases with electron-donating substituents. unm.edu | Rate decreases with increasing bulk of substituents. unm.edu |

| Basic (High pH) | Deprotonation to form Si-O⁻, which attacks another Si atom. nih.gov | Rate increases with electron-withdrawing substituents. unm.edu | Rate decreases with increasing bulk of substituents. nih.gov |

Role in Silsesquioxane (POSS) Formation

This compound and its organic-substituted analogues (RSi(OH)₃) are the fundamental precursors for the synthesis of silsesquioxanes (general formula [RSiO₁.₅]ₙ). iipseries.orgconicet.gov.ar These compounds can range from random polymers to highly ordered, cage-like structures known as Polyhedral Oligomeric Silsesquioxanes (POSS).

The synthesis of POSS is achieved through the hydrolytic condensation of trifunctional silane (B1218182) precursors, which first hydrolyze to form the corresponding trisilanol, RSi(OH)₃. iipseries.org The subsequent condensation of these trisilanol monomers is a complex process that generates a variety of low-molar-mass intermediates before the final, fully condensed cage structure is formed.

During the initial stages, species containing 7 to 12 silicon atoms are typically produced. conicet.gov.ar These intermediates are often incompletely condensed, meaning they still possess reactive silanol (Si-OH) groups. iipseries.orgconicet.gov.ar The structures of these early-stage products are not random; they often consist of specific architectures, including:

Incompletely condensed polyhedra : Cage-like structures that are not fully closed and contain one to three residual OH groups per molecule. conicet.gov.ar

Ladder-type structures : Oligomers with a double-stranded siloxane backbone. conicet.gov.ar

These partially condensed structures serve as key intermediates. Further intramolecular and intermolecular condensation reactions involving the remaining silanol groups lead to the closure of these structures, ultimately forming the thermodynamically stable, well-defined polyhedral cages characteristic of POSS materials. iipseries.org

Mechanistic Insights into Cage and Ladder-like Structure Formation

The formation of discrete, highly-ordered cage structures and linear or sheet-like ladder structures from the hydrolytic condensation of this compound and its organic derivatives (RSi(OH)₃) is a complex process governed by a delicate interplay of reaction conditions. While both architectures are built from the same fundamental trifunctional siloxane unit (RSiO₃/₂), the mechanistic pathways that lead to one structure over the other are distinct and highly sensitive to kinetic and thermodynamic factors.

The initial and rapid step in this process is the hydrolysis of a precursor, such as an organotrialkoxysilane, to form the corresponding this compound (trisilanol). Following this, a series of condensation reactions occur, eliminating water to form Si-O-Si (siloxane) bonds. The subsequent arrangement of these bonds dictates the final architecture.

Cage Structure Formation: The formation of polyhedral oligomeric silsesquioxanes (POSS), which are well-defined cage structures, is often favored under conditions that allow for thermodynamic equilibration. This process can be conceptualized as a cluster-growth mechanism. Initially, low-molecular-weight oligomers form, including cyclic and bicyclic species. These small, relatively strained rings can then rearrange and combine to form more stable, three-dimensional cage structures, such as the common cubic T₈ cage (R₈Si₈O₁₂). Basic catalysts are often employed as they can facilitate the reversible cleavage and reformation of siloxane bonds, allowing the system to explore various configurations and eventually settle into the most thermodynamically stable cage structures. The precursor and water concentrations have been identified as major determinants in the selective formation of these structural motifs. researchgate.net

Ladder Structure Formation: In contrast, the formation of ladder-like polysilsesquioxanes (LPSQs) is often achieved under kinetic control. researchgate.netmdpi.com These structures consist of two parallel polysiloxane chains linked by Si-O-Si bonds, resembling a ladder. The synthesis of LPSQs typically involves conditions that promote linear chain growth while minimizing intermolecular cross-linking that would lead to random networks or cage structures. This can be achieved through careful control of monomer concentration, the rate of water addition, and the choice of solvent and catalyst. For instance, synthesis in more dilute solutions can favor intramolecular cyclization and linear chain extension over intermolecular condensation. The structure of ladder-like polysilsesquioxanes provides them with enhanced thermal stability and mechanical properties compared to linear polysiloxanes. researchgate.netrsc.org The detailed degradation mechanism of amine-terminated ladder-like POSS has been studied by combining thermogravimetric analysis with Fourier transform infrared spectroscopy of the residues. mdpi.com

The selectivity between cage and ladder formation is therefore a result of competing reaction pathways. Conditions that promote slow, reversible condensation allow for the assembly of thermodynamically favored, strain-free cage structures. Conversely, conditions that favor rapid, irreversible, and predominantly linear chain extension lead to the kinetically favored ladder-like polymers.

Substituent Effects on Silsesquioxane Structural Evolution and Stability

The organic substituent (R) attached to the silicon atom in a this compound precursor (RSi(OH)₃) plays a critical role in directing the outcome of condensation reactions, profoundly influencing the resulting silsesquioxane's structure, stability, and physical properties. These influences can be broadly categorized into steric and electronic effects.

Steric Effects: The size and bulk of the substituent group exert a significant steric hindrance effect. Large, bulky groups can physically obstruct the approach of other condensing species, slowing down the rate of condensation. researchgate.net This steric crowding can prevent the complete condensation required to form fully closed cage structures, often leading to the isolation of stable, incompletely condensed cage-like structures (e.g., trisilanols). Furthermore, bulky substituents can limit the degrees of freedom for molecular motion and rearrangement, which can improve the thermal stability of the resulting material. kyoto-u.ac.jp For example, phenyl groups are known to have steric effects that retard condensation reactions and favor the formation of cyclic structures like polyhedral oligosilsesquioxanes. researchgate.net

Electronic Effects: The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—influences the reactivity of the silanol groups. Electron-withdrawing substituents can increase the acidity of the silanol protons, potentially affecting condensation rates depending on the pH and catalyst used. Conversely, electron-donating groups can increase the electron density on the silicon atom, which has been shown to decrease the rates of hydrolysis and condensation. researchgate.net For example, in aminopropyl-substituted silanes, the inductive (+I) effect of the propyl-amino group increases electron density on the silicon atom, slowing down hydrolysis and condensation. researchgate.net

The interplay of these effects dictates the final material properties, such as thermal stability, solubility, and compatibility with other materials, particularly polymers. For instance, changing the substituents at the vertices of a POSS cage from isobutyl to cyclopentyl groups has been shown to enhance the thermal stability of block copolymers containing these POSS units. kyoto-u.ac.jpresearchgate.net The rigid cyclic structure of the cyclopentyl group is thought to suppress molecular motions more effectively. kyoto-u.ac.jp

Table 1: Influence of Substituent (R) on Silsesquioxane Properties

| Substituent Group | Primary Effect | Impact on Structure & Stability |

|---|---|---|

| Phenyl | Steric Hindrance, Electronic | Retards condensation, promotes formation of cyclic/cage structures. researchgate.net |

| Cyclopentyl | Steric, Rigidity | Suppresses molecular motion, leading to improved thermal stability compared to isobutyl groups. kyoto-u.ac.jp |

| Isobutyl | Steric | Decreases Young's modulus and yield strength when blended with polypropylene (B1209903). |

| Long-chain Alkyl | Steric, Hydrophobicity | Can slow self-condensation, allowing for controlled reactions. researchgate.net |

| Electron-donating (e.g., Alkyl) | Electronic (+I effect) | Slows hydrolysis and condensation rates. researchgate.net |

| Electron-withdrawing | Electronic (-I effect) | Can stabilize the hydrolysis process. researchgate.net |

Interfacial Reactivity and Surface Chemistry

The trifunctional nature of this compound makes it highly reactive toward inorganic surfaces that possess hydroxyl (-OH) groups. This reactivity is fundamental to its use in surface modification, as a coupling agent, and for the preparation of hybrid organic-inorganic materials. The interaction proceeds through a combination of hydrogen bonding and subsequent covalent bond formation.

Covalent and Hydrogen Bonding Interactions with Inorganic Substrates (e.g., Silica (B1680970), Glass, Basalt Fibers, Nanosilica, Germanium)

The primary mechanism of this compound interaction with hydroxylated inorganic substrates involves a two-step process. First, the silanol groups (Si-OH) of the this compound molecule form hydrogen bonds with the surface hydroxyl groups (e.g., Si-OH on silica, M-OH on metal oxides) of the substrate. This initial physisorption step brings the reactant molecules into close proximity with the surface.

Following this initial interaction, a condensation reaction occurs, leading to the formation of strong, durable covalent siloxane bonds (Si-O-Substrate). This process involves the elimination of a water molecule for each bond formed and anchors the silane molecule to the surface. This covalent attachment is responsible for the robust and stable surface modifications achieved with silanes.

Silica, Glass, and Nanosilica: These substrates are rich in surface silanol groups, making them ideal for reaction with this compound. The covalent Si-O-Si bonds formed are exceptionally stable. The surface of nanosilica can be effectively functionalized using organosilane treatments to create stronger chemical bonds and greater compatibility between the nanoparticles and polymer matrices. researchgate.netresearchgate.net

Basalt Fibers: Basalt fibers, derived from volcanic rock, have a complex surface chemistry that includes silanol groups as well as aluminol (Al-OH) and other metal-hydroxyl groups. This compound can react with these surface hydroxyls in a similar manner to its reaction with silica, forming stable Si-O-Si and Si-O-Al linkages that modify the fiber surface.

Germanium: While germanium is a semiconductor, its surface readily forms a native oxide layer (GeO₂) in the presence of air and moisture. This oxide layer is terminated with hydroxyl groups (Ge-OH), which can serve as reaction sites for this compound. The condensation reaction would lead to the formation of covalent Si-O-Ge bonds, effectively grafting the silane onto the germanium surface.

Mechanisms of Silane Coupling Agent Functionality at Organic-Inorganic Interfaces

This compound derivatives, which contain an additional organic functional group (represented by 'R'), are the active form of silane coupling agents. These agents act as molecular bridges to establish a strong, durable bond between an inorganic substrate (like glass fibers or mineral fillers) and an organic polymer matrix. The most widely accepted explanation for this functionality is the chemical bonding theory .

This theory posits a dual-reactivity mechanism:

Inorganic Reactivity: The three hydroxyl groups on the silicon atom react with the inorganic surface, as described in the previous section. They form covalent oxane bonds (e.g., Si-O-Si, Si-O-Al) with the substrate, firmly anchoring the coupling agent molecule.

Organic Reactivity: The organofunctional group 'R' is chosen for its compatibility and reactivity with the specific polymer matrix being used. This 'R' group extends away from the inorganic surface and can physically entangle with the polymer chains or, ideally, form covalent bonds with the polymer during the curing process.

Through this dual action, the silane coupling agent creates a continuous, covalently bonded interface between two otherwise dissimilar and incompatible materials. This strong interfacial adhesion is crucial for transferring stress from the flexible polymer matrix to the rigid inorganic filler, thereby significantly enhancing the mechanical properties (e.g., strength, modulus, toughness) and durability of the resulting composite material.

Investigation of Grafting Modes and Surface Coverage Dynamics (e.g., Mono-, Di-, Tri-grafting)

When a this compound molecule reacts with a hydroxylated surface, it can attach in several ways, depending on the reaction conditions and the density of surface hydroxyl groups. The three hydroxyl groups on the silicon atom allow for different grafting modes:

Mono-grafting: The silane molecule forms one covalent bond with the surface, leaving two unreacted Si-OH groups.

Di-grafting: The silane molecule forms two covalent bonds with the surface, leaving one unreacted Si-OH group. This requires two appropriately spaced surface hydroxyl groups.

Tri-grafting: The silane molecule forms three covalent bonds with the surface. This is sterically demanding and requires a specific arrangement and high density of surface hydroxyls that is often not present on a planar surface.

In practice, a combination of these modes is often observed. The unreacted Si-OH groups on the grafted molecules are highly reactive and can undergo further condensation reactions with adjacent grafted silane molecules. This leads to lateral cross-linking on the surface, forming a dense, polymeric siloxane network. This network enhances the stability and barrier properties of the resulting coating.

The dynamics of surface coverage are influenced by factors such as silane concentration, temperature, reaction time, and the presence of water. In solution-based deposition, it is common for silane molecules to undergo homo-condensation in solution to form oligomers before or concurrently with grafting to the surface. This can lead to the formation of multilayers rather than a true monolayer. bohrium.com Vapor-phase deposition can offer better control, potentially leading to more uniform monolayer coverage. researchgate.net The final surface coverage and structure—whether a well-ordered monolayer or a more complex, cross-linked multilayer—are critical in determining the ultimate properties of the modified surface. nih.gov

Transition Metal-Catalyzed Transformations

While the primary reactivity of this compound involves condensation reactions, its precursors and derivatives can participate in a range of transformations catalyzed by transition metals. These catalytic reactions provide powerful methods for forming new carbon-silicon and silicon-heteroatom bonds, expanding the synthetic utility of organosilicon compounds. Transition metal complexes, particularly those of palladium and rhodium, are prominent in this field.

Palladium-Catalyzed Reactions: Palladium complexes are highly effective catalysts for cross-coupling reactions involving organosilanes. For instance, palladium(0) catalysts, often activated with specialized phosphine (B1218219) ligands, can catalyze the silylation of aryl halides (iodides and bromides) with triethoxysilane (B36694), a direct precursor to this compound. organic-chemistry.orgnih.gov This reaction, a variant of the Hiyama cross-coupling, forms a new aryl-silicon bond, providing a practical route to aryltriethoxysilanes. nih.govdoi.org These products are valuable intermediates for further chemical synthesis. The catalytic cycle is generally understood to involve oxidative addition of the aryl halide to the Pd(0) center, followed by transmetalation with the silane and reductive elimination of the arylsilane product.

Rhodium-Catalyzed Reactions: Rhodium complexes are also widely used to catalyze reactions of silanes. Rhodium(I) complexes, for example, can catalyze the silylation of aryl halides with triethoxysilane, offering an alternative to palladium-based systems that can be less sensitive to steric hindrance. organic-chemistry.org The proposed mechanism involves the formation of a silyl (B83357) rhodium(I) complex, which then undergoes oxidative addition with the aryl halide. organic-chemistry.org Rhodium catalysts are also particularly effective in the hydrosilylation of unsaturated compounds like alkynes. This reaction involves the addition of a Si-H bond across a carbon-carbon multiple bond. While this compound itself does not have a Si-H bond, this highlights the broad utility of transition metal catalysis in activating related silicon compounds for addition reactions.

These catalytic systems demonstrate the potential to functionalize this compound precursors in a controlled and selective manner, enabling the synthesis of tailored silsesquioxane monomers and other advanced materials.

Pathways to Related Silicon-Oxygen Compounds

The reactivity of the Si-OH bonds in this compound makes it a potential precursor to more complex silicon-oxygen compounds and materials. Through processes like hydrolysis and condensation, it can transform from a simple monomer into polymeric networks.

This compound, containing three hydroxyl groups, is closely related to tetrahydroxysilane (Si(OH)₄), also known as orthosilicic acid. The conversion of a hydrosilane to a silanol can be achieved through oxidation. The hydrolysis of the Si-H bond in this compound would lead directly to the formation of tetrahydroxysilane and hydrogen gas.

Tetrahydroxysilane is the fundamental building block for the formation of hydrated silica networks, including silica gel. unm.edu In aqueous solutions, orthosilicic acid undergoes a series of condensation reactions where Si-OH groups react with each other to form siloxane (Si-O-Si) bonds and eliminate water. researchgate.net This polymerization process initially forms dimers and small oligomers, which can be linear or cyclic. unm.eduresearchgate.net As the reaction proceeds, these small structures link together to form larger, more branched polymers. nih.gov Eventually, this polymerization leads to the formation of a continuous, three-dimensional network that spans the entire solution, resulting in the formation of a gel. researchgate.net The structure of the final silica material is heavily influenced by factors such as pH and the concentration of the silicon precursor. nih.gov

The same reactivity that allows silanols to form stable silica networks can also be a source of instability and undesirable side reactions. Silanes with hydroxyl or hydrolyzable groups can be susceptible to uncontrolled condensation, particularly in the presence of moisture.

If this compound were present as an impurity in a formulation, its high reactivity could lead to premature and uncontrolled gelation. The three hydroxyl groups provide multiple sites for condensation reactions, allowing for rapid cross-linking and network formation. This process can be initiated or accelerated by trace amounts of water, leading to an undesirable increase in viscosity or the formation of an insoluble gel. This is a significant concern in applications where long-term stability and controlled curing are required, such as in adhesives and coatings. The presence of such reactive silanol impurities can compromise the shelf life and performance of the final product.

Computational and Theoretical Investigations of Trihydroxysilane Systems

Quantum Mechanical Studies of Molecular Structures and Reactivity

Quantum mechanics forms the bedrock of our understanding of chemical bonding and reactivity. By solving approximations of the Schrödinger equation, these methods can predict the electronic structure and energy of molecules, providing a detailed picture of reaction pathways and the stability of various chemical species.

Ab initio electronic structure methods, which are based on first principles without empirical parameters, have been instrumental in quantifying the energetics of trihydroxysilane formation and its subsequent condensation. Studies focusing on the gas-phase reactions have revealed significant energy barriers for both the hydrolysis of precursors and the condensation of this compound.

For instance, the hydrolysis of trichlorosilane (B8805176) (SiHCl₃) to form this compound (HSi(OH)₃) and the subsequent condensation of HSi(OH)₃ have been shown to have substantial barrier heights, typically in the range of 20 to 30 kcal/mol. iastate.edu These high barriers suggest that, in the absence of a catalyst, these reactions would proceed very slowly. iastate.edu

A critical finding from these calculations is the profound catalytic effect of water. The introduction of even a single water molecule into the calculations can dramatically lower the activation barriers. In many cases, the calculated barriers are reduced to very small values or are eliminated entirely. iastate.edudtic.mil This catalytic water molecule participates in the reaction mechanism, typically by facilitating proton transfer through a hydrogen-bonded network, which stabilizes the transition state.

The condensation of this compound to form a disiloxane (B77578) bond and a water molecule also presents a significant energy barrier. However, computational studies have shown that intramolecular hydrogen bonding within the transition state structure can significantly lower this barrier compared to simpler silanols like SiH₃OH. iastate.edu This stabilization is a key factor in the propensity of this compound to undergo condensation.

| Reaction | Condition | Calculated Barrier Height (kcal/mol) | Key Finding |

|---|---|---|---|

| Hydrolysis of SiHCl₃ to HSi(OH)₃ | Uncatalyzed (Gas Phase) | 20 - 30 | High barrier suggests slow reaction. iastate.edu |

| Condensation of HSi(OH)₃ | Uncatalyzed (Gas Phase) | Significant, but lower than simpler silanols | Transition state stabilized by hydrogen bonding. iastate.edu |

| Hydrolysis and Condensation | Water-Catalyzed | Near zero or very small | A single water molecule dramatically reduces the barrier. iastate.edudtic.mil |

Density Functional Theory (DFT) offers a computationally more tractable alternative to traditional ab initio methods, providing a favorable balance of accuracy and computational cost for studying larger systems. DFT is widely used to investigate the electronic structure of this compound, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity.

DFT calculations are also pivotal in mapping out detailed reaction pathways for hydrolysis and condensation. These calculations can identify and characterize the geometries and energies of reactants, transition states, and products, as well as any intermediate species. For example, DFT studies can elucidate the step-by-step mechanism of how a water molecule attacks the silicon center, leading to the displacement of a leaving group during hydrolysis, or how two this compound molecules approach each other to form a siloxane bond.

Hydrogen bonding plays a crucial role in the chemistry of this compound, and its effects are a key focus of computational investigations. Both intramolecular hydrogen bonds (between hydroxyl groups on the same molecule) and intermolecular hydrogen bonds (with other this compound molecules, water, or other solvent molecules) are important.

Quantum mechanical calculations allow for a detailed analysis of these interactions. By examining the geometry of the transition states, it has been demonstrated that hydrogen bonding provides a significant stabilizing effect. iastate.eduiastate.edu For the condensation of HSi(OH)₃, the transition state is stabilized by the formation of a cyclic arrangement of hydrogen bonds, which facilitates the proton transfer necessary for the elimination of a water molecule. iastate.edu

The catalytic role of water is also understood through the lens of hydrogen bonding. An additional water molecule can act as a bridge, accepting and donating protons simultaneously, thereby creating a lower-energy pathway for the reaction. dtic.miliastate.edu The energetic contribution of these hydrogen bonds to the stabilization of the transition state can be quantified by comparing the activation energy of the uncatalyzed reaction with that of the catalyzed reaction. This difference in energy highlights the substantial impact of even a small number of solvent molecules on the reaction kinetics.

Molecular Dynamics Simulations for Polycondensation Processes

While quantum mechanics provides a detailed view of individual reaction steps, molecular dynamics (MD) simulations are employed to study the evolution of a larger system over time. This is particularly useful for understanding the complex process of polycondensation, where numerous this compound monomers interact to form larger oligomers and eventually a solid network.

To simulate chemical reactions within an MD framework, a reactive force field, such as ReaxFF, is required. ReaxFF allows for the formation and breaking of chemical bonds during the simulation, enabling the modeling of chemical transformations like polycondensation.

Reactive MD simulations of this compound polycondensation show the gradual formation of siloxane (Si-O-Si) bonds as the monomers react with each other. These simulations can track the evolution of the system from a collection of individual monomers to a network of silsesquioxane clusters and sheets. researchgate.net This is in contrast to the polycondensation of tetrahydroxysilane, which tends to form denser solid structures. researchgate.net The simulations can provide insights into the resulting morphology and porosity of the siliceous solid that is formed.

The growth of siliceous structures from this compound monomers is generally understood to occur through two primary mechanisms: monomer addition and cluster-cluster aggregation. acs.orgresearchgate.net Molecular dynamics simulations are well-suited to investigate the interplay between these two pathways.

Monomer Addition: In this mechanism, a single this compound monomer reacts with an existing oligomer or larger cluster, adding one silicon unit at a time.

Cluster-Cluster Aggregation: This process involves the collision and subsequent reaction of two existing clusters, leading to a more rapid increase in the size of the polymer.

Simulation of Steric and Solution Composition Effects on Reaction Rates and Polymer Architecture

Computational simulations, particularly molecular dynamics (MD), have proven to be invaluable in elucidating the complex interplay between steric hindrance, solution composition, reaction rates, and the final polymer architecture in this compound systems. These simulations provide an atomic-level understanding of the polymerization process, which is often difficult to obtain through experimental methods alone.

The composition of the solution, including the types of silane (B1218182) precursors and the presence of solvents, plays a crucial role in determining the architecture of the resulting polysiloxane network. MD simulations of silicone oil polymerization have demonstrated that modifying the precursor composition can have drastic effects on the final polymer chain length distribution. mdpi.com For instance, introducing a monofunctional precursor like trimethylsilanol (B90980) (TMS) alongside a difunctional precursor like dimethylsilanediol (B41321) (DMSD) acts as a chain terminator, limiting the growth of polymer chains. mdpi.com Even small percentages of a chain-terminating agent can significantly alter the resulting polymer architecture. mdpi.com

Atomistic MD simulations of random poly(dimethyl-co-diphenyl)siloxane have shown that as the molar ratio of the diphenyl component increases, the size of the linear copolymer chain expands. nsf.govrsc.org This is attributed to the bulkier nature of the phenyl groups compared to methyl groups. Concurrently, the chain diffusivity slows down by over an order of magnitude, indicating a significant change in the dynamic properties of the polymer due to the altered composition. nsf.govrsc.org

The quality of the solvent also has a profound impact on the polymer's behavior in solution. Mesoscopic modeling of different polysiloxanes in various solvents has shown that the polymer conformation and solubility are highly dependent on the solvent quality. researchgate.net In good solvents, polymers like polydimethylsiloxane (B3030410) (PDMS) exhibit expanded conformations, while in poor solvents, they may form more compact or aggregated structures. researchgate.net

Interactive Table: Simulation of Composition Effects on Polysiloxane Properties

Press on the headers to sort the table.

| Precursor Composition (DMSD:TMS) | Average Chain Length (arbitrary units) | System Density (g/cm³) | Simulation System Size Reduction |

| 500:0 | High | 1.04 | Significant |

| 450:50 | Medium | Not specified | Moderate |

| 400:100 | Low | Not specified | Less significant |

Data sourced from molecular dynamics simulations of silicone oil polymerization. mdpi.com

Predictive Modeling of Substituent Effects

Predictive modeling, utilizing quantum chemical calculations and other computational techniques, is a powerful tool for understanding and forecasting the influence of various substituents on the reactivity of this compound and related organosilanes. These models can provide quantitative insights into reaction energetics and selectivity, guiding the design of materials with desired properties.

Theoretical Analysis of the Influence of Organic Groups (R) on Hydrolysis and Condensation Energetics

The electronic nature of the organic group (R) attached to the silicon atom has a profound effect on the energetics of hydrolysis and condensation reactions. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density at the silicon center, thereby influencing its susceptibility to nucleophilic attack by water during hydrolysis and the acidity of the resulting silanol (B1196071) groups, which affects condensation rates.

Quantum chemical studies have been employed to quantify these effects. For instance, in a study of neighboring group effects on the cleavage of Si-O-Si bonds, computational analysis was used to probe the trends in the relative rates of hydrolysis, which correlated well with experimental data. umn.edunih.govresearchgate.net The presence of a nearby tethered functional group can significantly impact the rate of Si-O bond cleavage. umn.edunih.govresearchgate.net

Theoretical calculations have shown that the activation energy for the cleavage of the Si-O bond can be influenced by the surrounding molecular environment. Ab initio calculations have determined the Si-O bond dissociation energy to be approximately 624 kJ/mol, with the activation energy for water-assisted cleavage being around 163 kJ/mol. documentsdelivered.com

A study on the hydrolysis of chlorosilanes using quantum chemical methods revealed that the energy barrier for hydrolysis is significantly lower for pentacoordinate silicon compounds compared to their tetracoordinate counterparts. researchgate.net The activation energy is influenced by the strength of the coordination bonds and hydrogen bonds formed in the transition state. researchgate.net

Interactive Table: Calculated Activation Energies for Hydrolysis of Substituted Silanes

Press on the headers to sort the table.

| Substituent Type | Example Substituent | Calculated Activation Energy (kcal/mol) | Reference |

| Electron-Donating | -CH3 | Not specified | nih.gov |

| Electron-Withdrawing | -Cl | 13.7 (second hydrolysis step) | nih.gov |

| Amino Group | -NH2 | Not specified | nih.gov |

| Phenyl Group | -C6H5 | Not specified | nsf.govrsc.org |

Computational Exploration of the Interplay between Substituents and Catalysts in Reaction Selectivity

Computational methods are also instrumental in exploring the intricate relationship between substituents, catalysts, and the selectivity of hydrolysis and condensation reactions. Catalysts can alter reaction pathways and accelerate specific reaction steps, and their effectiveness can be modulated by the electronic and steric properties of the substituents on the silane.

Density Functional Theory (DFT) studies can be used to model the interaction between a catalyst and a substituted silane molecule. For example, in the context of polypropylene (B1209903) synthesis, DFT calculations have been used to study the inhibitory effect of furan (B31954) residues on a Ziegler-Natta catalyst. mdpi.com The calculations revealed that furan has a high tendency to donate electrons, while the titanium in the catalyst has a high affinity to accept electrons, leading to the formation of a complex that blocks the active sites. mdpi.com The energy of adsorption for furan on the active site of the titanium catalyst was calculated to be -21.924 kcal/mol, indicating a thermodynamically favorable interaction. mdpi.com

In the acid-catalyzed condensation of silanols, computational approaches have been used to study the reaction mechanism. nih.gov Kinetic studies have shown that the condensation consists of a set of equilibrium reactions. nih.gov The nature of the substituents on the silicon atom can influence the stability of the siloxane bond formed. nih.gov

The synthesis of siloxane derivatives of phenylboronic acids has been studied, and the use of these derivatives in cross-coupling reactions is influenced by the catalyst and the substituents. researchgate.net Computational modeling can help in understanding the mechanisms of these catalytic reactions and in designing more efficient and selective catalytic systems.

Advanced Analytical and Spectroscopic Characterization in Trihydroxysilane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for investigating the complex hydrolysis and condensation reactions of alkoxysilane precursors, which lead to the formation of trihydroxysilanes and subsequent polysiloxane networks.

29Si NMR for Characterization of Hydrolysis Intermediates and Condensation Products

Silicon-29 Nuclear Magnetic Resonance (29Si NMR) spectroscopy is a powerful technique for directly probing the local chemical environment of silicon atoms. It allows researchers to track the kinetics of hydrolysis and condensation reactions of organoalkoxysilanes in real-time. nih.govucsb.edu The chemical shift of the 29Si nucleus is highly sensitive to the number of hydroxyl groups (silanols) and siloxane bridges attached to the silicon atom. researchgate.net

This sensitivity enables the identification and quantification of various species throughout the sol-gel process, from the initial precursor to fully condensed network structures. The notation Tn is commonly used for trialkoxysilane derivatives, where 'n' indicates the number of siloxane bonds to the silicon atom. researchgate.netresearchgate.net

T0: Represents the initial organotrialkoxysilane or the fully hydrolyzed organotrihydroxysilane, SiR(OH)3, before condensation.

T1: A silicon atom with one Si-O-Si linkage.

T2: A silicon atom with two Si-O-Si linkages.

T3: A fully condensed silicon atom with three Si-O-Si linkages.

As the degree of condensation increases from T0 to T3, the 29Si NMR signals shift to lower fields (downfield). researchgate.net By monitoring the evolution of these T-species signals over time, detailed kinetic models of both hydrolysis and condensation can be developed. nih.govafinitica.com Studies have shown that for many precursors, condensation begins significantly only after the most hydrolyzed species reaches a maximum concentration. nih.gov

| Species | Description | Typical Chemical Shift Range (ppm) |

|---|---|---|

| T0 | Monomeric species, e.g., R-Si(OH)3 | -40 to -50 |

| T1 | End-groups in chains, one siloxane bond | -50 to -60 |

| T2 | Middle-groups in chains, two siloxane bonds | -60 to -70 |

| T3 | Fully condensed, three-dimensional network sites | -70 to -80 |

1H and 13C NMR for Structural Elucidation of Organic Moieties and Reaction Products

While 29Si NMR focuses on the inorganic backbone, Proton (1H) and Carbon-13 (13C) NMR are essential for characterizing the organic substituents attached to the silicon atom and for analyzing reaction byproducts. upi.edunih.gov

1H NMR is particularly useful for monitoring the hydrolysis step by observing the disappearance of signals from the alkoxy groups (e.g., ethoxy or methoxy) and the appearance of signals from the alcohol byproduct (e.g., ethanol (B145695) or methanol). afinitica.com The integration of these signals provides quantitative data on the extent of the reaction. youtube.com

13C NMR provides detailed information about the carbon skeleton of the organic moiety. scielo.br Its large chemical shift range allows for the clear separation of signals from different carbon environments, making it a powerful tool for confirming the structure of the organic group and ensuring its integrity throughout the reaction process. nih.govmdpi.com In cases where complex organic groups are used, two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) can be employed to correlate specific protons with their directly attached carbons, aiding in unambiguous structural assignment. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy techniques are fundamental for identifying functional groups and analyzing the chemical bonding within this compound-derived materials, both in bulk and on surfaces.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Surface Interactions

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and accessible method for identifying molecular functional groups based on their characteristic absorption of infrared radiation. mdpi.comnanoanalytics.com In the context of this compound research, FTIR is routinely used to monitor the key chemical transformations during hydrolysis and condensation. researchgate.net

Key vibrational bands of interest include:

Si-OH stretching: A broad band typically observed around 3200-3700 cm-1, indicative of silanol (B1196071) groups. The disappearance or reduction of this band suggests condensation. researchgate.net

Si-O-Si stretching: Strong absorptions in the 1000-1200 cm-1 region, which appear and grow as condensation proceeds, confirming the formation of a siloxane network. researchgate.netresearchgate.net

C-H stretching: Bands around 2800-3000 cm-1 confirm the presence of the organic moiety. sciepub.com

Si-H stretching: A strong, sharp band in the 2080-2280 cm-1 range is a clear indicator of a silicon-hydride bond. gelest.com

By tracking the relative intensities of these bands, FTIR provides qualitative and sometimes semi-quantitative information about the degree of reaction and the chemical nature of the resulting material. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) |

|---|---|---|

| Si-OH | Stretching | 3200 - 3700 (Broad) |

| Si-O-Si | Asymmetric Stretching | 1000 - 1200 (Strong, Broad) |

| Si-H | Stretching | 2080 - 2280 (Strong, Sharp) |

| Si-C | Stretching | 1250 - 1275 (for Si-CH3) |

| C-H (Alkyl) | Stretching | 2850 - 2960 |

Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) Difference Spectroscopy for Surface-Attached Species

Attenuated Total Reflection (ATR) is an FTIR sampling technique that is particularly sensitive to the surface of a sample. nanoanalytics.com It works by pressing a crystal with a high refractive index against the sample. An infrared beam is passed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface. srainstruments.com An evanescent wave penetrates a short distance (typically 0.5-5 µm) into the sample, allowing for the acquisition of an IR spectrum from the surface layer. nanoanalytics.comnih.gov

ATR-FTIR is invaluable for studying thin films of silanes chemisorbed or physisorbed onto substrates. By taking a spectrum of the substrate before silanization and another after, a difference spectrum can be generated. This difference spectrum cancels out the bulk substrate signals, highlighting only the vibrational modes of the attached silane (B1218182) layer. This approach is highly effective for confirming the presence of the silane on the surface, studying its orientation, and monitoring its subsequent reactions or interactions with other molecules.

X-ray Based Characterization Techniques

X-ray based techniques provide elemental and chemical state information about the near-surface region of materials, making them highly suitable for characterizing thin silane films.

One of the most prominent techniques in this category is X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA). XPS analyzes the kinetic energies of photoelectrons emitted from a material when it is irradiated with a soft X-ray source. uic.edu This allows for the determination of the elemental composition of the surface (typically the top 1-10 nm), as well as the chemical state and bonding environment of those elements. diva-portal.org

In the study of this compound-derived films, XPS is used to:

Confirm the presence of silicon, oxygen, and carbon on the surface, providing evidence of complete surface coverage by the silane film. nih.govresearchgate.net

Determine the atomic concentrations of the elements to verify the film's stoichiometry.

Analyze the high-resolution spectra of the Si 2p, O 1s, and C 1s peaks to gain insight into the chemical bonding (e.g., distinguishing between Si-C, Si-O-Si, and Si-OH). byu.edu

Angularly resolved XPS (ARXPS), where the angle of electron detection is varied, can provide non-destructive depth-profiling information, helping to confirm if the silane film is a monolayer or a multilayer structure. nih.govresearchgate.net The combination of XPS with other surface-sensitive techniques provides a comprehensive understanding of the structure and chemistry of silane films. diva-portal.org

Morphological and Microstructural Characterization

Understanding the surface topography and microstructure of materials modified with this compound is essential for controlling their properties and performance in various applications.

Scanning Electron Microscopy (SEM) is a widely used imaging technique that provides high-resolution information about the surface topography and morphology of a sample. It operates by scanning a focused beam of electrons over a surface and detecting the secondary or backscattered electrons emitted from the sample.

In the study of silane-based materials, SEM is invaluable for visualizing the effects of surface modification. It can be used to assess the uniformity and quality of silica (B1680970) coatings prepared from silane precursors. iwaponline.com For example, SEM images can reveal whether a coating is smooth and continuous or if it consists of agglomerated nanoparticles, which significantly impacts properties like hydrophobicity. iwaponline.com Researchers have used SEM to investigate how varying the concentration of aminosilanes affects the deposition and aggregation of gold nanorods on glass surfaces, which is critical for developing nanoplasmonic biosensors. researchgate.net The technique provides direct visual evidence of the micro- and nanoscale structure, complementing the structural information obtained from scattering and diffraction methods.

Chromatographic and Thermal Analysis

Chromatographic techniques are vital for separating and analyzing the components of complex mixtures, such as the oligomers and polymers formed during the condensation of this compound.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a liquid chromatography technique that separates molecules based on their hydrodynamic volume in solution. dakenchem.com It is the premier method for determining the molecular weight distribution (MWD), including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of polymers. researchgate.net

The process involves passing a polymer solution through a column packed with porous gel; larger molecules cannot enter the pores and thus elute first, while smaller molecules penetrate the pores to varying extents and elute later.

In the context of this compound, SEC is used to analyze the products of hydrolysis and condensation reactions. The technique can separate and quantify the distribution of monomers, dimers, and higher-order oligomers and polymers (e.g., polysilsesquioxanes) formed in solution. nih.govresearchgate.net This information is critical for understanding the polymerization kinetics and how reaction conditions influence the molecular weight of the resulting polysiloxane. researchgate.net SEC is a fundamental tool for quality control and for correlating the molecular characteristics of silane-based polymers with their macroscopic properties. researchgate.netresearchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (3-aminopropyl)triethoxysilane (APTES) |

| 1H, 1H, 2H, 2H-perfluorooctyltriethoxysilane (PFTS) |

| n-octadecyltrimethoxysilane (OTMS) |

| This compound |

Thermogravimetric Analysis (TGA) for Determining Grafting Ratios and Thermal Stability of Hybrid Materials

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. In the context of this compound research, TGA is an indispensable tool for quantifying the extent of surface modification (grafting) and evaluating the thermal stability of the resulting hybrid materials. mdpi.com

The principle behind using TGA for this purpose lies in monitoring the mass loss of a silane-modified substrate as it is heated. The analysis typically reveals distinct stages of weight loss. An initial, low-temperature weight loss, usually below 200°C, is attributed to the desorption of physically adsorbed water or residual solvents. researchgate.net The subsequent, more significant weight loss at higher temperatures corresponds to the thermal decomposition of the chemically grafted organic silane molecules. researchgate.net By precisely measuring this weight loss, researchers can calculate the amount of silane successfully bonded to the substrate. researchgate.netnih.gov

Determining Grafting Ratios

The percentage of weight loss attributed to the decomposition of the organic moiety of the silane is directly proportional to the amount of grafted material. nih.gov This allows for the calculation of the grafting ratio or grafting density, a critical parameter for understanding and optimizing the surface modification process. The grafting efficiency of silanization reactions can often range from 52% to 72%. researchgate.net

The calculation of the grafting density can be derived from the TGA weight loss percentage, the molecular weight of the grafted silane, and the specific surface area of the substrate. For instance, studies on silica nanoparticles modified with different alkyl-trichlorosilanes have shown that the grafting density can be influenced by the steric hindrance of the silane molecule; longer alkyl chains may result in a lower grafting density. researchgate.net

Research on vinyl triethoxysilane (B36694) modified silica gel demonstrated that TGA can be used to accurately calculate the grafting rate, which was found to be influenced by factors such as the hydration level of the silica, the amount of coupling agent used, and the reaction temperature. rsc.org In some cases, to obtain a more precise quantification, TGA results are correlated with data from elemental analysis. mdpi.com

Below is an interactive data table summarizing representative TGA findings for calculating silane grafting amounts on silica nanoparticles.

Table 1: Representative TGA Data for Silane Grafting Density Calculation on SiO₂ Nanoparticles

| Silane Coupling Agent | Alkyl Chain | Weight Loss (200-600°C) | Calculated Grafting Density (molecules/nm²) |

|---|---|---|---|

| Trichlorohexylsilane | C6 | 1.57% | 1.43 |

| Trichlorododecylsilane | C12 | 0.89% | 0.81 |

Assessing Thermal Stability

TGA is also a primary method for evaluating the thermal stability of this compound-based hybrid materials. The TGA curve provides crucial data points, such as the onset temperature of decomposition and the temperature at which 5% or 10% weight loss occurs (Td5 and Td10, respectively), which are standard metrics for thermal stability. rsc.org

The introduction of silane networks can significantly enhance the thermal properties of a material. For example, the formation of Si-O-Ph structures through the condensation of Si-OH and Ph-OH groups in silicone resins has been shown to dramatically increase thermal stability. rsc.org TGA results for such a modified resin showed a Td5 of up to 606°C in a nitrogen atmosphere and a high char yield of 91.1% at 800°C, indicating the formation of a stable residue. rsc.org

Similarly, vinyl-methyl oligosiloxane resins cured via thermal hydrosilylation exhibit superior thermal stability, with decomposition temperatures exceeding 530°C. sol-gel.net The high cross-linking density of the siloxane network contributes to this enhanced thermal resistance. sol-gel.net

The following interactive table presents data on the thermal stability of a methyl phenyl silicone resin before and after modification to create Si-O-Ph cross-links, as determined by TGA.

Table 2: TGA Data on Thermal Stability of Modified Silicone Resin in Nitrogen

| Sample | Td5 (°C) | Td10 (°C) | Char Yield at 800°C (%) |

|---|---|---|---|

| Standard Methyl Phenyl Silicone Resin | ~520 | ~560 | ~80 |

Applications of Trihydroxysilane As a Versatile Precursor in Advanced Materials

Fabrication of Silane (B1218182) Coupling Agents and Adhesion Promoters

Trihydroxysilane is a foundational component in the synthesis of silane coupling agents, which are bifunctional molecules designed to create a durable bridge between inorganic and organic materials. sisib.comresearchgate.net The general structure of a silane coupling agent derived from this compound features an organofunctional group and three hydrolyzable groups. In the case of this compound, the hydroxyl groups are the reactive sites that form strong covalent bonds with the surface of inorganic substrates.

The mechanism of action begins with the hydrolysis of a more stable precursor, such as an alkoxysilane, to form this compound in the presence of moisture. hengdasilane.com This is a critical step as the resulting silanol (B1196071) (-SiOH) groups are highly reactive. These silanol groups can then condense with hydroxyl groups present on the surface of inorganic materials like glass, metal, or silica (B1680970), forming stable oxane bonds (e.g., Si-O-Substrate). dcachem.comsilicorex.com This process effectively anchors the silane molecule to the inorganic surface. The organofunctional group of the silane coupling agent is chosen to be compatible and reactive with the specific organic polymer matrix, thereby forming a durable chemical link across the interface. researchgate.net

The primary function of this compound-derived coupling agents is to enhance the adhesion between dissimilar materials, particularly organic polymers and inorganic substrates. specialchem.com This is crucial in a multitude of applications where the combination of properties from both material types is desired, such as in coatings, adhesives, and sealants. The covalent bonds formed at the interface by the silane coupling agent are significantly stronger and more durable than the weaker van der Waals forces that would otherwise exist between the organic polymer and the inorganic material. dcachem.com

This enhanced adhesion leads to improved performance and longevity of the final product. For instance, in the application of coatings on glass or metal surfaces, the use of a silane primer, which relies on the formation of this compound for its activity, can dramatically improve the coating's resistance to delamination, especially under harsh environmental conditions such as exposure to moisture and temperature fluctuations. sisib.com

This interfacial reinforcement leads to significant improvements in the mechanical properties of the composite, including tensile strength, modulus, and toughness. researchgate.net Furthermore, the improved adhesion at the interface prevents the ingress of moisture, which can degrade the interface and compromise the long-term performance of the composite. The effectiveness of these coupling agents is evident in the enhanced durability and environmental resistance of fiber-reinforced plastics and other filled polymer systems. silicorex.com

Table 1: Impact of Silane Treatment on the Mechanical Properties of Composites

| Composite System | Silane Precursor | Property Enhanced | Research Finding |

| Glass Fiber/Epoxy | 3-Glycidoxypropyltrimethoxysilane | Interfacial Shear Strength | Silane treatment significantly increased the interfacial shear strength compared to untreated fibers. |

| Silica/Natural Rubber | Bis(3-triethoxysilylpropyl) tetrasulfane | Tensile and Tear Strength | The addition of the silane coupling agent led to a substantial increase in both tensile and tear strength of the rubber composite. mdpi.com |

| Carbon Fiber/Polypropylene (B1209903) | Aminosilane | Interfacial Adhesion | Electrochemical oxidation followed by silane treatment improved the interfacial adhesion between the carbon fibers and the thermoplastic matrix. mdpi.com |

Engineering of Polysiloxane-Based Systems

This compound is a fundamental building block in the synthesis of polysiloxanes, which are polymers with a silicon-oxygen backbone (...-Si-O-Si-...). The reactivity of the three hydroxyl groups in this compound allows for the formation of complex, three-dimensional networks, as well as the controlled synthesis of various polymer architectures. The synthesis of polysiloxanes often begins with the hydrolysis of alkoxysilane precursors to generate silanols, including this compound, which then undergo polycondensation. nih.govmcmaster.ca